四廿肽醋酸盐
描述
促肾上腺皮质激素 (醋酸盐) 是一种合成肽,模拟了促肾上腺皮质激素 (ACTH) 的前 24 个氨基酸。该化合物主要用作诊断剂,通过刺激肾上腺皮质产生皮质类固醇来评估肾上腺功能。 它也被称为四廿肽,在各种医学和研究应用中使用 .
科学研究应用
促肾上腺皮质激素 (醋酸盐) 在科学研究中具有广泛的应用:
化学: 用作研究肽合成和纯化技术的模型肽。
生物学: 用于与肾上腺功能和激素调节相关的研究。
医学: 用作诊断剂,用于评估肾上腺功能不全和其他相关疾病。
工业: 用于生产诊断试剂盒和药物制剂.
作用机制
促肾上腺皮质激素 (醋酸盐) 通过与肾上腺细胞质膜上的特异性受体结合来发挥作用。这种结合刺激了合成肾上腺类固醇(包括皮质醇、可的松、弱雄激素物质和少量醛固酮)的初始反应。 该过程涉及增加线粒体中胆固醇的数量,胆固醇是类固醇合成的底物 .
生化分析
Biochemical Properties
Tetracosactrin acetate plays a crucial role in biochemical reactions by stimulating the adrenal cortex to produce glucocorticoids, mineralocorticoids, and androgens. It interacts with specific receptors on the plasma membrane of adrenocortical cells, leading to the activation of adenylate cyclase. This enzyme catalyzes the conversion of adenosine triphosphate to cyclic adenosine monophosphate, which in turn promotes the synthesis of pregnenolone from cholesterol. Pregnenolone serves as a precursor for various corticosteroids, including cortisol and aldosterone .
Cellular Effects
Tetracosactrin acetate exerts significant effects on various cell types and cellular processes. In adrenocortical cells, it stimulates the production of corticosteroids, which play essential roles in regulating metabolism, immune response, and stress response. The compound influences cell signaling pathways by increasing cyclic adenosine monophosphate levels, which can affect gene expression and cellular metabolism. Additionally, tetracosactrin acetate has been shown to increase melanotropic activity, growth hormone secretion, and adipokinetic effects, although these are considered to be of limited physiological significance .
Molecular Mechanism
At the molecular level, tetracosactrin acetate exerts its effects by binding to specific receptors on the plasma membrane of adrenocortical cells. This binding activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate levels. The elevated cyclic adenosine monophosphate promotes the synthesis of pregnenolone from cholesterol, which is then converted into various corticosteroids through different enzymatic pathways. The compound’s activity is similar to that of natural adrenocorticotropic hormone, and its prolonged action is due to its absorption onto a zinc phosphate complex .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tetracosactrin acetate can change over time. The compound is absorbed onto a zinc phosphate complex, ensuring sustained release from the injection site. After administration, plasma concentrations of tetracosactrin acetate are maintained for approximately 12 hours. The increased cortisol levels are observed within the first 8 to 12 hours and are maintained for up to 24 hours, returning to basal levels after around 36 to 48 hours. Prolonged use of tetracosactrin acetate has minimal suppression of the hypothalamic-pituitary-adrenal axis compared to long-term corticosteroid use .
Dosage Effects in Animal Models
The effects of tetracosactrin acetate vary with different dosages in animal models. In dogs and cats, the compound is used to stimulate cortisol production for diagnosing hyperadrenocorticism and hypoadrenocorticism. Lower doses are recommended for diagnostic purposes, while higher doses can lead to adverse effects such as hypersalivation, injected mucous membranes, and facial edema. In a tolerance study, dogs administered a high dose of tetracosactrin acetate exhibited hypersalivation and other hypersensitivity reactions .
Metabolic Pathways
Tetracosactrin acetate is involved in metabolic pathways that lead to the synthesis of corticosteroids. It interacts with enzymes such as adenylate cyclase and pregnenolone synthase, which are crucial for converting cholesterol into pregnenolone and subsequently into various corticosteroids. The compound’s activity is similar to that of natural adrenocorticotropic hormone, and it stimulates the production of glucocorticoids, mineralocorticoids, and androgens .
Transport and Distribution
Tetracosactrin acetate is rapidly distributed and concentrated in the adrenals and kidneys, leading to a rapid decrease in its plasma levels. The compound has an apparent volume of distribution of approximately 0.4 liters per kilogram. There is no evidence of specific binding to plasma proteins, although some non-specific interaction with albumin has been reported. The compound is broken down by serum endopeptidases into inactive oligopeptides and then by aminopeptidases into free amino acids .
Subcellular Localization
The subcellular localization of tetracosactrin acetate involves its binding to specific receptors on the plasma membrane of adrenocortical cells. This binding activates adenylate cyclase, leading to the production of cyclic adenosine monophosphate and the subsequent synthesis of pregnenolone from cholesterol. The compound’s activity is localized to the plasma membrane, where it exerts its effects on corticosteroid synthesis .
准备方法
合成路线和反应条件
促肾上腺皮质激素 (醋酸盐) 通过固相肽合成合成,这种方法允许氨基酸依次添加到不断增长的肽链中。该过程涉及以下步骤:
第一个氨基酸的连接: 到固体树脂上。
氨基酸的依次添加: 使用偶联试剂,如二环己基碳二亚胺和 N-羟基苯并三唑。
肽的裂解: 从树脂中使用三氟乙酸。
纯化: 使用高效液相色谱法纯化肽.
工业生产方法
在工业环境中,促肾上腺皮质激素 (醋酸盐) 的生产涉及使用自动肽合成仪进行大规模固相肽合成。 该过程针对高产率和高纯度进行了优化,确保最终产品符合医药标准 .
化学反应分析
反应类型
促肾上腺皮质激素 (醋酸盐) 在其合成过程中主要经历肽键形成和裂解反应。在正常生理条件下,它通常不经历氧化、还原或取代反应。
常用试剂和条件
偶联试剂: 二环己基碳二亚胺、N-羟基苯并三唑。
裂解试剂: 三氟乙酸。
纯化: 高效液相色谱法.
形成的主要产物
相似化合物的比较
类似化合物
促肾上腺皮质激素 (ACTH): 促肾上腺皮质激素 (醋酸盐) 来源的天然激素。
独特性
促肾上腺皮质激素 (醋酸盐) 能够模拟天然促肾上腺皮质激素的生物活性,同时又是合成生产的,这一点是独一无二的。 这使得它能够在诊断和研究应用中进行一致且受控的应用,使其成为临床和实验室环境中的宝贵工具 .
属性
IUPAC Name |
acetic acid;1-[2-[[2-[[6-amino-2-[[2-[[1-[2-[[2-[[6-amino-2-[[6-amino-2-[[2-[[2-[[1-[6-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C136H210N40O31S.C2H4O2/c1-75(2)109(127(200)154-71-106(181)156-88(31-13-17-52-137)114(187)158-89(32-14-18-53-138)115(188)159-91(35-21-56-149-134(142)143)116(189)164-96(37-23-58-151-136(146)147)131(204)175-60-25-39-104(175)126(199)173-111(77(5)6)128(201)163-90(33-15-19-54-139)120(193)171-110(76(3)4)129(202)169-101(65-80-43-47-84(180)48-44-80)132(205)176-61-26-40-105(176)133(206)207)172-125(198)103-38-24-59-174(103)130(203)95(34-16-20-55-140)157-107(182)70-153-113(186)99(66-81-68-152-87-30-12-11-29-85(81)87)167-117(190)92(36-22-57-150-135(144)145)160-121(194)98(63-78-27-9-8-10-28-78)166-123(196)100(67-82-69-148-74-155-82)168-118(191)93(49-50-108(183)184)161-119(192)94(51-62-208-7)162-124(197)102(73-178)170-122(195)97(165-112(185)86(141)72-177)64-79-41-45-83(179)46-42-79;1-2(3)4/h8-12,27-30,41-48,68-69,74-77,86,88-105,109-111,152,177-180H,13-26,31-40,49-67,70-73,137-141H2,1-7H3,(H,148,155)(H,153,186)(H,154,200)(H,156,181)(H,157,182)(H,158,187)(H,159,188)(H,160,194)(H,161,192)(H,162,197)(H,163,201)(H,164,189)(H,165,185)(H,166,196)(H,167,190)(H,168,191)(H,169,202)(H,170,195)(H,171,193)(H,172,198)(H,173,199)(H,183,184)(H,206,207)(H4,142,143,149)(H4,144,145,150)(H4,146,147,151);1H3,(H,3,4) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDSGCNRPXJYVQS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)O)NC(=O)C4CCCN4C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CC8=CNC=N8)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC9=CC=C(C=C9)O)NC(=O)C(CO)N.CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C138H214N40O33S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2993.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60189-34-6 | |
Record name | alpha1-24-Corticotropin acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。